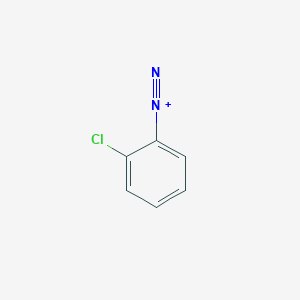
2-Chlorobenzenediazonium
概要
説明
2-Chlorobenzenediazonium is a salt with the molecular formula C6H4ClN2 . It is also known as 2-chlorobenzene-1-diazonium . The compound is a beige powder .
Synthesis Analysis
The synthesis of 2-Chlorobenzenediazonium involves several reactions. One of the common methods is the Sandmeyer reaction, which is used for the conversion of an aryl amine to an aryl halide in the presence of Cu (I) halide via the formation of a diazonium salt intermediate . Another method involves the use of o- and p-chlorobenzenediazonium acetates, which are converted into hydroxybenzenediazonium salts .Molecular Structure Analysis
The molecular weight of 2-Chlorobenzenediazonium is 139.56236 . The structure of the compound is linear, as indicated by X-ray crystallography .Chemical Reactions Analysis
2-Chlorobenzenediazonium is involved in several chemical reactions. For instance, it can be converted into hydroxybenzenediazonium salts or into the carbene, 2-oxocyclohexa-3,5-dienylidene . It can also participate in the Balz–Schiemann reaction, which involves the thermal decomposition of benzenediazonium tetrafluoroborate .Physical And Chemical Properties Analysis
2-Chlorobenzenediazonium is a beige powder . Its physical and chemical properties are influenced by its chemical structure and composition .科学的研究の応用
Kinetics and Mechanisms of Dediazoniation : The kinetics and mechanisms of dediazoniation of p-chlorobenzenediazonium ions in weakly alkaline aqueous solutions were investigated. The study found that the formation of trans-diazotate is first-order with respect to hydroxyl ions and diazonium ions concentration, highlighting a unique rearrangement from the cis- to the trans-configuration as diazohydroxide, which is different from previous findings with similar substituents (Besse & Zollinger, 1981).
Dediazoniation Products in Alkaline Solutions : This study analyzed the products of decomposition of p-chlorobenzenediazonium tetrafluoroborate in aqueous buffer solutions, discovering up to eleven low molecular weight compounds besides the major product, polymeric diazo tar. The influence of trace oxygen on the product distribution was noted, with mechanisms of formation discussed (Besse, Schwarz & Zollinger, 1981).
Complexation with Crown Ethers : The kinetics of dediazoniation of p-chlorobenzenediazonium tetrafluoroborate in the presence of various crown ethers were evaluated. The study demonstrated that the rate constant for dediazoniation within the complex is smallest for the complex with 21-crown-7 (Nakazumi, Szele & Zollinger, 1981).
Polymerization Initiated by 2-Chlorobenzenediazonium : Investigating the polymerization of electron-accepting monomers, this study found that the system of lanthanum versatate and p-chlorobenzenediazonium tetrafluoroborate effectively induces polymerizations, proceeding through a radical mechanism (Sato, Toyosu & Tanaka, 1993).
Phenyl Cation as an Intermediate in Reactions : This research provided evidence for a singlet phenyl cation intermediate in solutions of benzenediazonium salts, challenging previous bimolecular mechanism proposals. The study emphasized the highly reactive nature of this intermediate in various reactions (Swain, Sheats & Harbison, 1975).
Safety And Hazards
将来の方向性
The future directions of 2-Chlorobenzenediazonium research could involve the development of new and efficient protocols for Sandmeyer reaction . Additionally, the compound could be used in the synthesis of a variety of carbon-halogen, carbon-phosphorous, carbon-sulfur, carbon-selenium, carbon-boron bond formations .
特性
IUPAC Name |
2-chlorobenzenediazonium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN2/c7-5-3-1-2-4-6(5)9-8/h1-4H/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOUHLGJFUPVGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+]#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3066186 | |
| Record name | Benzenediazonium, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorobenzenediazonium | |
CAS RN |
17333-83-4 | |
| Record name | 2-Chlorobenzenediazonium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17333-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenediazonium, 2-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017333834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenediazonium, 2-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenediazonium, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chlorobenzenediazonium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.580 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[3-(Trifluoromethyl)phenyl]propane-1,2-diol](/img/structure/B95941.png)
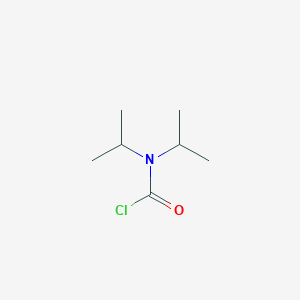
![1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine](/img/structure/B95949.png)
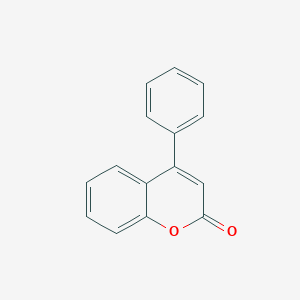


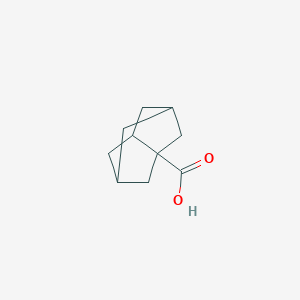
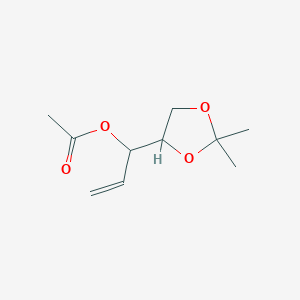

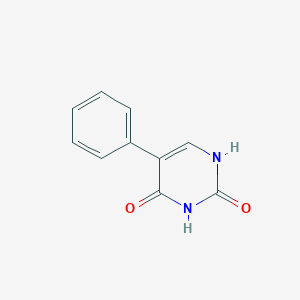
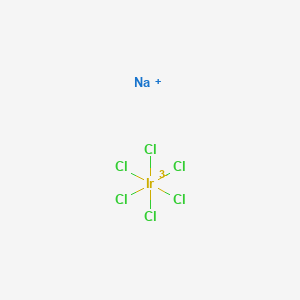

![Thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B95964.png)